Cas no 2139025-29-7 (2-{(benzyloxy)carbonylamino}-5,5,5-trifluoro-4-hydroxypentanoic acid)

2-{(benzyloxy)carbonylamino}-5,5,5-trifluoro-4-hydroxypentanoic acid 化学的及び物理的性質
名前と識別子
-
- 2-{(benzyloxy)carbonylamino}-5,5,5-trifluoro-4-hydroxypentanoic acid
- 2139025-29-7
- EN300-1297946
- 2-{[(benzyloxy)carbonyl]amino}-5,5,5-trifluoro-4-hydroxypentanoic acid
-
- インチ: 1S/C13H14F3NO5/c14-13(15,16)10(18)6-9(11(19)20)17-12(21)22-7-8-4-2-1-3-5-8/h1-5,9-10,18H,6-7H2,(H,17,21)(H,19,20)
- InChIKey: WMHOSBHTBZGIFT-UHFFFAOYSA-N
- ほほえんだ: FC(C(CC(C(=O)O)NC(=O)OCC1C=CC=CC=1)O)(F)F
計算された属性
- せいみつぶんしりょう: 321.08240703g/mol
- どういたいしつりょう: 321.08240703g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 8
- 重原子数: 22
- 回転可能化学結合数: 7
- 複雑さ: 382
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 95.9Ų
- 疎水性パラメータ計算基準値(XlogP): 1.9
2-{(benzyloxy)carbonylamino}-5,5,5-trifluoro-4-hydroxypentanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1297946-250mg |
2-{[(benzyloxy)carbonyl]amino}-5,5,5-trifluoro-4-hydroxypentanoic acid |
2139025-29-7 | 250mg |
$642.0 | 2023-09-30 | ||
Enamine | EN300-1297946-10000mg |
2-{[(benzyloxy)carbonyl]amino}-5,5,5-trifluoro-4-hydroxypentanoic acid |
2139025-29-7 | 10000mg |
$3007.0 | 2023-09-30 | ||
Enamine | EN300-1297946-50mg |
2-{[(benzyloxy)carbonyl]amino}-5,5,5-trifluoro-4-hydroxypentanoic acid |
2139025-29-7 | 50mg |
$587.0 | 2023-09-30 | ||
Enamine | EN300-1297946-500mg |
2-{[(benzyloxy)carbonyl]amino}-5,5,5-trifluoro-4-hydroxypentanoic acid |
2139025-29-7 | 500mg |
$671.0 | 2023-09-30 | ||
Enamine | EN300-1297946-5000mg |
2-{[(benzyloxy)carbonyl]amino}-5,5,5-trifluoro-4-hydroxypentanoic acid |
2139025-29-7 | 5000mg |
$2028.0 | 2023-09-30 | ||
Enamine | EN300-1297946-1.0g |
2-{[(benzyloxy)carbonyl]amino}-5,5,5-trifluoro-4-hydroxypentanoic acid |
2139025-29-7 | 1g |
$0.0 | 2023-06-06 | ||
Enamine | EN300-1297946-100mg |
2-{[(benzyloxy)carbonyl]amino}-5,5,5-trifluoro-4-hydroxypentanoic acid |
2139025-29-7 | 100mg |
$615.0 | 2023-09-30 | ||
Enamine | EN300-1297946-2500mg |
2-{[(benzyloxy)carbonyl]amino}-5,5,5-trifluoro-4-hydroxypentanoic acid |
2139025-29-7 | 2500mg |
$1370.0 | 2023-09-30 | ||
Enamine | EN300-1297946-1000mg |
2-{[(benzyloxy)carbonyl]amino}-5,5,5-trifluoro-4-hydroxypentanoic acid |
2139025-29-7 | 1000mg |
$699.0 | 2023-09-30 |
2-{(benzyloxy)carbonylamino}-5,5,5-trifluoro-4-hydroxypentanoic acid 関連文献
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Yasuhito Sugano,Mun'delanji C. Vestergaard,Masato Saito,Eiichi Tamiya Chem. Commun., 2011,47, 7176-7178
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Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
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Yijun Zheng,Mitchell Kim Liong Han,Bin Li Mater. Horiz., 2020,7, 111-116
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Mária Andraščíková,Svetlana Hrouzková Anal. Methods, 2013,5, 1374-1384
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Antoine Buchard,Michael R. Kember,Karl G. Sandeman,Charlotte K. Williams Chem. Commun., 2011,47, 212-214
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Hemant Gopee,Bo M. Petersen,Andrew D. Bond,Jan O. Jeppesen Chem. Commun., 2007, 4110-4112
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Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345
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Sabine Himmelein,Vanessa Lewe,Marc C. A. Stuart,Bart Jan Ravoo Chem. Sci., 2014,5, 1054-1058
2-{(benzyloxy)carbonylamino}-5,5,5-trifluoro-4-hydroxypentanoic acidに関する追加情報
Introduction to 2-{(benzyloxy)carbonylamino}-5,5,5-trifluoro-4-hydroxypentanoic acid (CAS No. 2139025-29-7)
2-{(benzyloxy)carbonylamino}-5,5,5-trifluoro-4-hydroxypentanoic acid, identified by its Chemical Abstracts Service (CAS) number 2139025-29-7, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biochemistry. This compound belongs to a class of molecules characterized by its structural complexity and functional diversity, making it a valuable intermediate in the synthesis of various biologically active agents. The presence of multiple substituents, including a benzyloxy carbonyl group, a trifluoromethyl moiety, and a hydroxyl functional group, contributes to its unique chemical properties and reactivity.
The benzyloxy carbonylamino moiety in the molecular structure of this compound plays a crucial role in its utility as a protecting group in peptide synthesis. Protecting groups are essential in organic synthesis to prevent unwanted reactions at specific sites within a molecule. The benzyloxy carbonyl (Boc) group is particularly favored for its stability under a wide range of reaction conditions while being removable under mild acidic conditions. This characteristic makes 2-{(benzyloxy)carbonylamino}-5,5,5-trifluoro-4-hydroxypentanoic acid an indispensable tool in the synthesis of complex peptides and proteins.
The trifluoromethyl (CF₃) group attached to the pentanoic acid backbone is another significant feature that influences the compound's behavior. Trifluoromethyl groups are known to enhance metabolic stability, lipophilicity, and binding affinity in drug candidates. This modification is particularly relevant in medicinal chemistry, where such groups are often incorporated into molecules to improve their pharmacokinetic properties. The 5,5,5-trifluoro-4-hydroxypentanoic acid core structure not only provides a scaffold for further functionalization but also contributes to the compound's overall solubility and reactivity.
The hydroxypentanoic acid part of the molecule introduces a polar hydroxyl group, which can participate in hydrogen bonding interactions. Hydroxyl groups are commonly found in biological molecules and are critical for interactions with biological targets such as enzymes and receptors. The presence of this group can influence the compound's solubility in both aqueous and organic solvents, making it adaptable for various synthetic applications.
In recent years, there has been growing interest in the development of novel fluorinated compounds due to their enhanced biological activity and improved pharmacological properties. The combination of a trifluoromethyl group with other functional moieties like hydroxyl and amino groups has led to the discovery of several potent drug candidates. For instance, studies have shown that fluorinated derivatives of carboxylic acids exhibit improved bioavailability and reduced degradation rates compared to their non-fluorinated counterparts. This has spurred research into synthesizing new fluorinated building blocks like 2-{(benzyloxy)carbonylamino}-5,5,5-trifluoro-4-hydroxypentanoic acid.
The pharmaceutical industry has been actively exploring new synthetic routes to incorporate fluorine atoms into drug molecules due to their ability to modulate metabolic pathways and enhance binding interactions. The benzyloxy carbonylamino protecting group provides a versatile platform for introducing such fluorinated moieties into larger molecular frameworks. Researchers have utilized this compound as an intermediate in the synthesis of fluorinated peptides and peptidomimetics, which have shown promise in treating various diseases, including cancer and inflammatory disorders.
One notable application of this compound is in the development of protease inhibitors. Proteases are enzymes that play critical roles in many biological processes, including signal transduction and protein degradation. Inhibiting specific proteases has been an effective strategy for treating diseases such as HIV/AIDS and cancer. The structural features of 2-{(benzyloxy)carbonylamino}-5,5,5-trifluoro-4-hydroxypentanoic acid, particularly the trifluoromethyl group and the hydroxyl functionality, make it an attractive scaffold for designing potent protease inhibitors.
Recent advancements in computational chemistry have further facilitated the design and optimization of fluorinated compounds like 2-{(benzyloxy)carbonylamino}-5,5,5-trifluoro-4-hydroxypentanoic acid. Molecular modeling techniques have enabled researchers to predict the binding affinities and metabolic stabilities of these compounds before they are synthesized in the lab. This has significantly reduced the time and cost associated with drug discovery by allowing for rapid screening of potential candidates.
The synthesis of 2-{(benzyloxy)carbonylamino}-5,5,5-trifluoro-4-hydroxypentanoic acid involves multi-step organic reactions that require careful optimization to ensure high yields and purity. Key steps include the introduction of the trifluoromethyl group via halogen-metal exchange or direct fluorination methods, followed by functionalization at other positions on the molecule. The use of protecting groups like the benzyloxy carbonyl ensures that reactive sites are selectively modified without unintended side reactions.
In conclusion,2-{(benzyloxy)carbonylamino}-5,5,5-trifluoro-4-hydroxypentanoic acid (CAS No. 2139025-29-7) is a multifunctional compound with significant applications in pharmaceutical research and drug development. Its unique structural features make it a valuable intermediate for synthesizing complex molecules with enhanced biological activity. As research continues to uncover new therapeutic targets and develop innovative synthetic methodologies,this compound is likely to play an increasingly important role in the discovery and development of novel drugs.
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